1-Desoxyhypnophilin
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Overview
Description
1-Desoxyhypnophilin is a natural product found in Lentinus crinitus with data available.
Scientific Research Applications
Synthesis and Antimicrobial Activity
1-Desoxyhypnophilin, a linear triquinane isolated from the East African mushroom Lentinus crinitus, has been the subject of research mainly due to its promising antimicrobial activity. The first total synthesis of this compound was achieved, highlighting its potential for therapeutic applications, especially in the realm of antimicrobial treatments (Harrowven, Lucas, & Howes, 2001). This synthesis process involved a ring-closing metathesis reaction combined with a PCC induced oxidative rearrangement to construct a cyclopentenone, which is a critical component of this compound.
Methodologies in Chemical Synthesis
Further exploration of the chemical synthesis of this compound includes developing methods for synthesizing 2-cyanobicyclo[3.3.0]oct-1-en-3-ones and 2-substituted bicyclo[3.3.0]oct-1-en-3-ones. This was achieved by assembling three components: cyclobutanones, chloromethyl p-tolyl sulfoxide, and nitriles, with a one-carbon ring expansion of the cyclobutane ring. Such methodologies provide valuable insights into the synthesis of complex organic compounds, with this compound being a prime example (Kashima, Kawashima, Wakasugi, & Satoh, 2007).
Properties
CAS No. |
160492-64-8 |
---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(1S,3R,7R,8R,11S)-5,5,8-trimethyl-9-methylidene-12-oxatetracyclo[6.4.0.01,11.03,7]dodecan-10-one |
InChI |
InChI=1S/C15H20O2/c1-8-11(16)12-15(17-12)6-9-5-13(2,3)7-10(9)14(8,15)4/h9-10,12H,1,5-7H2,2-4H3/t9-,10-,12-,14+,15-/m1/s1 |
InChI Key |
QGOYASWEWJQUBT-DTFMEENKSA-N |
Isomeric SMILES |
C[C@]12[C@@H]3CC(C[C@@H]3C[C@@]14[C@H](O4)C(=O)C2=C)(C)C |
SMILES |
CC1(CC2CC34C(O3)C(=O)C(=C)C4(C2C1)C)C |
Canonical SMILES |
CC1(CC2CC34C(O3)C(=O)C(=C)C4(C2C1)C)C |
Synonyms |
1-desoxy-hypnophilin 1-desoxyhypnophilin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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